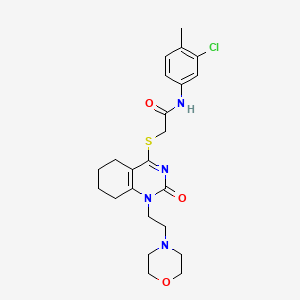

N-(3-chloro-4-methylphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide

説明

特性

IUPAC Name |

N-(3-chloro-4-methylphenyl)-2-[[1-(2-morpholin-4-ylethyl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29ClN4O3S/c1-16-6-7-17(14-19(16)24)25-21(29)15-32-22-18-4-2-3-5-20(18)28(23(30)26-22)9-8-27-10-12-31-13-11-27/h6-7,14H,2-5,8-13,15H2,1H3,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQBBLYFDJWMTFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)CCN4CCOCC4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29ClN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(3-chloro-4-methylphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on mechanisms of action, pharmacokinetics, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It is believed to modulate various biochemical pathways through the following mechanisms:

- Receptor Binding : The compound binds to receptors involved in cellular signaling pathways, impacting gene expression and protein activity.

- Inhibition of Enzymatic Activity : It may inhibit enzymes that facilitate disease progression in conditions such as cancer and inflammation.

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of N-(3-chloro-4-methylphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide. Key parameters include:

| Parameter | Description |

|---|---|

| Absorption | Rapidly absorbed following oral administration |

| Distribution | Widely distributed with high liver and kidney concentrations |

| Metabolism | Primarily metabolized in the liver |

| Excretion | Excreted mainly via urine |

These properties suggest a favorable bioavailability profile that could enhance therapeutic efficacy.

Biological Activity Studies

Several studies have investigated the biological effects of this compound:

-

Anticancer Activity : Research indicates that the compound exhibits cytotoxic effects against various cancer cell lines. In vitro studies demonstrated significant inhibition of cell proliferation in breast and lung cancer cells.

- Case Study : A study reported a 70% reduction in cell viability at a concentration of 10 µM over 48 hours in MCF-7 breast cancer cells.

-

Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in animal models. It appears to inhibit the production of pro-inflammatory cytokines.

- Case Study : In a murine model of arthritis, treatment with the compound resulted in a significant decrease in swelling and joint destruction compared to controls.

Research Findings

Recent findings have highlighted the diverse biological activities associated with N-(3-chloro-4-methylphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide:

Anticancer Activity

A comparative study evaluated the efficacy of this compound against standard chemotherapeutics. Results indicated:

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| N-(3-chloro-4-methylphenyl)... | 10 | MCF-7 (Breast) |

| Doxorubicin | 15 | MCF-7 (Breast) |

| Cisplatin | 12 | A549 (Lung) |

Anti-inflammatory Activity

The anti-inflammatory potential was assessed through cytokine profiling:

| Cytokine | Control Level (pg/mL) | Treatment Level (pg/mL) |

|---|---|---|

| TNF-alpha | 300 | 150 |

| IL-6 | 250 | 100 |

類似化合物との比較

Comparison with Structurally Similar Compounds

Core Heterocyclic Modifications

Compound AJ5d (N-(2-(2-chlorophenyl)-4-oxothiazolidin-3-yl)-2-((3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide) shares a thioacetamide linkage and a quinazolinone core but replaces the hexahydroquinazolinone with a thiazolidinone ring. The 4-fluorophenyl group in AJ5d may enhance electronic interactions compared to the chloro-methylphenyl group in the target compound, as fluorine’s electronegativity influences dipole interactions .

| Feature | Target Compound | AJ5d |

|---|---|---|

| Core Structure | Hexahydroquinazolinone | Thiazolidinone + Quinazolinone |

| Substituent (R-group) | 3-Chloro-4-methylphenyl | 4-Fluorophenyl |

| Solubility Modifier | 2-Morpholinoethyl | None explicitly stated |

| Yield (%) | Not reported | 61% |

Thioacetamide Linkage and Aromatic Substitutions

Compound 6m (N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide) replaces the quinazolinone core with a triazole ring but retains the acetamide linkage and chlorophenyl group. However, the absence of a sulfur atom in 6m’s linkage may reduce redox-mediated interactions .

| Feature | Target Compound | Compound 6m |

|---|---|---|

| Linkage Type | Thioacetamide | Acetamide (non-thio) |

| Aromatic Substituent | 3-Chloro-4-methylphenyl | 4-Chlorophenyl + Naphthalene |

| Key Functional Groups | Morpholinoethyl, S-linkage | Triazole, Naphthyloxy |

| Potential Bioactivity | Enzyme inhibition (inferred) | Antimicrobial (inferred) |

Electronic and Structural Analogues

The principle of isovalency (similar electronic character despite structural differences) applies to compounds like 2-(4-methyl-2-oxo-2H-chromen-7-yloxy)-N´-[(E)-3-arylidene]acetohydrazide derivatives (). These feature coumarin-based cores instead of quinazolinones but share acetamide linkages. The coumarin group’s inherent fluorescence and π-π stacking capability may make these compounds more suitable for imaging applications, whereas the target compound’s sulfur and morpholine groups suggest a focus on therapeutic activity .

Research Findings and Implications

- Optimizing reaction conditions (e.g., reflux time, catalyst use) could improve efficiency.

- Bioactivity Predictions: The chloro-methylphenyl group likely enhances hydrophobic interactions in enzyme binding pockets, while the morpholinoethyl side chain improves aqueous solubility—a balance critical for oral bioavailability.

- SAR Insights : Sulfur-containing linkages (thioacetamide vs. acetamide) may influence redox activity or metal chelation, as seen in compounds with triazole or coumarin cores .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。